4-phenyl-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol 4-phenyl-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 866018-85-1
VCID: VC5300041
InChI: InChI=1S/C17H12N4S/c22-17-20-19-16(21(17)14-6-2-1-3-7-14)13-8-9-15-12(11-13)5-4-10-18-15/h1-11H,(H,20,22)
SMILES: C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC4=C(C=C3)N=CC=C4
Molecular Formula: C17H12N4S
Molecular Weight: 304.37

4-phenyl-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol

CAS No.: 866018-85-1

Cat. No.: VC5300041

Molecular Formula: C17H12N4S

Molecular Weight: 304.37

* For research use only. Not for human or veterinary use.

4-phenyl-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol - 866018-85-1

Specification

CAS No. 866018-85-1
Molecular Formula C17H12N4S
Molecular Weight 304.37
IUPAC Name 4-phenyl-3-quinolin-6-yl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C17H12N4S/c22-17-20-19-16(21(17)14-6-2-1-3-7-14)13-8-9-15-12(11-13)5-4-10-18-15/h1-11H,(H,20,22)
Standard InChI Key RYBRJJQHBOLEJV-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC4=C(C=C3)N=CC=C4

Introduction

Chemical Identity and Structural Features

The compound’s systematic name, 4-phenyl-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol, reflects its core structure: a 1,2,4-triazole ring substituted at positions 4 and 5 with phenyl and quinolin-6-yl groups, respectively, and a thiol (-SH) group at position 3. Key physicochemical properties are summarized below:

PropertyValueSource
Molecular FormulaC₁₇H₁₂N₄S
Molecular Weight304.37 g/mol
CAS Number866018-85-1
IUPAC Name4-Phenyl-5-(quinolin-6-yl)-4H-1,2,4-triazole-3-thiol
SMILESSC1=NN=C(C2=C3C=CC=CC3=NC=C2)N1C4=CC=CC=C4

The quinolin-6-yl group introduces aromatic π-stacking potential, while the triazole-thiol moiety enables hydrogen bonding and metal coordination, critical for enzyme inhibition . X-ray crystallography of analogous triazole-thiols reveals planar triazole rings with dihedral angles <10° relative to adjacent aryl groups, suggesting strong conjugation and stability .

Structure-Activity Relationships (SAR)

Key SAR insights from analogous compounds include:

  • Quinoline Substitution: Electron-withdrawing groups (e.g., -F, -CF₃) at the quinoline 6-position enhance antimicrobial potency by improving membrane permeability .

  • Triazole-Thiol Tautomerism: The thione-thiol equilibrium influences solubility and target binding. Thiol forms dominate in physiological pH, facilitating covalent interactions with cysteine residues in enzymes .

  • N4 Substitution: Bulky aryl groups (e.g., phenyl) at N4 improve metabolic stability by shielding the triazole ring from oxidative degradation .

Challenges and Future Directions

Despite its promise, further studies are needed to:

  • Elucidate the compound’s pharmacokinetic profile, including absorption, distribution, and CYP450 interactions.

  • Optimize solubility through prodrug strategies (e.g., thioether prodrugs) or formulation with cyclodextrins .

  • Explore synergistic effects with existing antimicrobials to combat resistance .

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